molecular formula C23H29N3O3S B6020041 4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]benzamide

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]benzamide

Cat. No.: B6020041
M. Wt: 427.6 g/mol
InChI Key: KKVFMCRBOSKIOH-UHFFFAOYSA-N
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Description

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]benzamide is a complex organic compound that features a piperidine ring, a thiazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]benzamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopropanecarbonyl Group: This step involves the acylation of the piperidine ring with cyclopropanecarbonyl chloride under basic conditions.

    Attachment of the Thiazole Ring: The thiazole ring is introduced through nucleophilic substitution reactions.

    Formation of the Benzamide Group: The final step involves the coupling of the piperidine-thiazole intermediate with a benzoyl chloride derivative to form the benzamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in appropriate solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine
  • 4-((1-(Cyclopropanecarbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
  • tert-butyl (1-benzoylpiperidin-4-yl)carbamate

Uniqueness

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thiazole and benzamide groups, along with the cyclopropanecarbonyl-piperidine moiety, makes it a versatile compound for various applications.

Properties

IUPAC Name

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S/c1-16-21(30-15-25-16)3-2-12-24-22(27)17-6-8-19(9-7-17)29-20-10-13-26(14-11-20)23(28)18-4-5-18/h6-9,15,18,20H,2-5,10-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVFMCRBOSKIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCCNC(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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